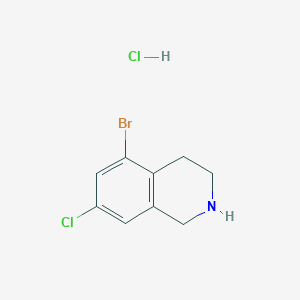

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

Properties

IUPAC Name |

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSKDVPGQGXHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :

Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Chlorination: Finally, the compound is chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution more readily than chlorine due to its lower electronegativity and larger atomic radius. Key reactions include:

Mechanistic Insight :

The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, facilitated by electron-withdrawing effects from the adjacent chlorine and the tetrahydroisoquinoline ring.

Oxidation Reactions

Oxidation targets the tetrahydroisoquinoline ring, converting it to an aromatic isoquinoline system:

Structural Impact :

Aromatization eliminates the 1,2,3,4-tetrahydro moiety, forming a planar isoquinoline core .

Reduction Reactions

Catalytic hydrogenation selectively reduces halogen substituents:

Key Observation :

Bromine is preferentially reduced over chlorine under mild hydrogenation conditions .

Salt Metathesis and Acid-Base Reactions

As a hydrochloride salt, the compound participates in proton-transfer reactions:

Cyclization and Ring-Opening Reactions

The tetrahydroisoquinoline scaffold undergoes ring expansion under specific conditions:

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HBr and HCl.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6); free base forms at pH >8 .

-

Light Sensitivity : Halogenated derivatives show moderate photodegradation under UV light .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity in SNAr | Reduction Ease |

|---|---|---|---|

| 5 | Br | High | Moderate |

| 7 | Cl | Low | Low |

Electronic Effects :

The electron-withdrawing chlorine at position 7 activates the bromine at position 5 for substitution but inhibits its own reactivity.

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in scientific research. Here's a detailed look at its properties, structure, and potential uses:

Basic Information

- Chemspace ID: CSSB02495324766

- CAS Number: 2470440-01-6

- Molecular Formula: C9H10BrCl2N

- Molecular Weight: 283 Da

Structure and Properties

- It has a molecular weight of 246.531 g/mol .

- The compound contains 13 heavy atoms and has 2 rings .

- It has a polar surface area of 12 Å .

Synonyms

Potential Applications

While the search results do not provide explicit applications of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, they do provide information on related compounds and potential uses of tetrahydroisoquinolines and quinazolinone derivatives:

- Tetrahydroisoquinolines (THIQ): THIQ-based compounds have diverse biological activities against infective pathogens and neurodegenerative disorders . Novel THIQ analogs with potent biological activity have been developed, making the THIQ heterocyclic scaffold attractive in the scientific community .

- Antimicrobial Activity: Pyridine compounds with bromine (Br) and chlorine (Cl) groups have demonstrated highly active antimicrobial properties .

- Kinase Inhibitors: Azaindole derivatives have found use as kinase inhibitors in drug discovery .

- ** antibacterial activity:** Quinazolinone derivatives have been evaluated for their biological activity on various bacterial cultures .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of tetrahydroisoquinoline, it may interact with neurotransmitter receptors and enzymes, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and enzyme function .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .

- Precautionary Measures : P501 (proper disposal), P270 (avoid ingestion), P280 (protective gloves/eyewear) .

- Storage: No specific storage guidelines provided; typically stored under inert conditions for similar compounds .

Applications: Primarily used as a synthetic intermediate in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences:

Key Observations :

- Substituent Effects: Halogen Positioning: The target compound’s 5-Br and 7-Cl arrangement differs from 7-Br-5-Cl-THIQ HCl (CAS 2229434-27-7), which may alter steric and electronic properties . Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 5-Bromo-7-CF₃-THIQ (CAS 1356111-42-6) increases polarity and metabolic stability compared to chloro/bromo derivatives . Aromatic vs.

Biological Activity

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a chemical compound with a unique structure that includes bromine and chlorine substitutions. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H10BrClN

- Molecular Weight : 282.99 g/mol

- CAS Number : 2470440-01-6

The biological activity of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : It may modulate neurotransmitter systems, influencing mood and cognitive functions.

- Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:

- Cell Viability : In vitro tests demonstrated that the compound reduces cell viability in cancer cell lines like MCF-7 and HCT-116 with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HCT-116 | 2.29 |

| PC3 | >12 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Cytokine Inhibition : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations lower than conventional anti-inflammatory drugs .

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of tetrahydroisoquinoline precursors. For example, bromination and chlorination steps under controlled conditions (e.g., using reagents like N-bromosuccinimide or chlorine gas in inert solvents). Purity optimization involves column chromatography (silica gel) or recrystallization in polar aprotic solvents. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>95% by area normalization) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., bromo and chloro groups at C5 and C7).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak at m/z ~282.9 for CHBrClN).

- X-ray crystallography : For definitive structural confirmation, particularly for stereochemical assignments in related tetrahydroisoquinoline derivatives .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged storage (>6 months) due to potential degradation via hydrolysis of the tetrahydroisoquinoline ring. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated tetrahydroisoquinolines?

- Methodological Answer : Discrepancies may arise from impurities (e.g., overchlorinated byproducts) or solvent effects. Implement:

- High-resolution impurity profiling : LC-MS/MS to detect trace contaminants (e.g., 3,4,7,8-tetrachloro derivatives) .

- Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in neurological targets?

- Methodological Answer :

- Analog synthesis : Replace Br/Cl with other halogens (e.g., fluorine) or electron-withdrawing groups to assess pharmacophore requirements.

- Molecular docking : Compare binding affinities to monoamine transporters (e.g., SERT, DAT) using in silico models validated with experimental IC data .

Q. How can analytical methods distinguish between stereoisomers in chiral derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.